4-Benzyloxyphenylethyl octanoate
Description
Introduction to 4-Benzyloxyphenylethyl Octanoate
Historical Context and Discovery
The historical development of this compound emerges from the broader evolution of phenethyl ester chemistry and benzyloxy-substituted aromatic compounds. While specific documentation of the initial discovery and synthesis of this particular compound remains limited in available literature, its structural components reflect well-established synthetic methodologies developed throughout the twentieth century. The compound represents a convergence of two significant chemical motifs: the phenethyl alcohol framework, which has been extensively studied since the early development of aromatic chemistry, and octanoic acid derivatives, which gained prominence through natural product isolation and synthetic fatty acid chemistry.
Research into related phenethyl octanoate compounds provides contextual background for understanding the development of benzyloxy-substituted variants. Phenethyl octanoate, a simpler analog without benzyloxy substitution, has been documented with extensive characterization including its identification in natural sources such as Murraya paniculata and Tordylium apulum. This foundational work on phenethyl esters established the synthetic pathways and analytical methods that subsequently enabled the development of more complex derivatives including this compound.
The synthetic methodology for preparing benzyloxy-substituted phenethyl compounds has evolved through advances in protective group chemistry and coupling reactions. Patent literature from the early twenty-first century documents sophisticated synthetic routes for related benzyloxy phenethyl derivatives, indicating that the chemical infrastructure necessary for synthesizing this compound became well-established during this period. These developments in synthetic methodology provided the foundation for systematic investigation of this compound class.
Contemporary research databases first began documenting this compound in the early twenty-first century, with PubChem registration occurring in 2012. This timeline suggests that while the compound may have been synthesized earlier, systematic characterization and database registration represents a relatively recent development in its chemical history. The compound's emergence in chemical databases coincides with advances in high-throughput synthesis and automated compound characterization technologies.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic esters, specifically representing a phenethyl ester derivative with benzyloxy substitution. The compound exhibits characteristics of both fatty acid esters and substituted aromatic ethers, placing it within a specialized category of bifunctional organic molecules. Its classification encompasses multiple chemical families including phenethyl derivatives, benzyl ethers, and medium-chain fatty acid esters.
The compound's structural classification reveals sophisticated molecular architecture combining aromatic ring systems with aliphatic ester functionality. The benzyloxy substituent introduces additional aromatic character through the phenylmethoxy group, creating a molecule with extended aromatic conjugation potential. This structural complexity positions the compound within specialized categories of organic molecules that exhibit both hydrophobic and aromatic interaction capabilities.
Chemical databases consistently classify this compound as an organic ester with additional categorization as a specialty chemical material. The presence of multiple functional groups—ester, ether, and aromatic systems—creates classification challenges that require consideration of the dominant chemical properties. The ester functionality typically governs primary chemical reactivity, while the aromatic systems contribute to physical properties and intermolecular interactions.
The compound's classification within broader chemical taxonomy systems reflects its synthetic origin and specialized applications. Unlike naturally occurring phenethyl esters, this compound represents a designed molecule with specific structural modifications intended to modulate chemical and physical properties relative to simpler analogs.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-phenylmethoxyphenyl)ethyl octanoate, which precisely describes the structural connectivity and substitution pattern. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex esters by identifying the alcohol-derived portion followed by the carboxylic acid-derived portion with appropriate substitution descriptors.
Alternative nomenclature variations documented in chemical databases include "2-[4-(benzyloxy)phenyl]ethyl octanoate" and "octanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester". These naming conventions reflect different approaches to describing the benzyloxy substitution, with some sources using "benzyloxy" terminology while others employ "phenylmethoxy" descriptions for the same structural element.
Database synonyms encompass multiple identifier systems including Chemical Abstracts Service registry numbers and various database-specific codes. The compound appears in chemical databases under identifier SCHEMBL891176 and DTXSID90735854, representing different chemical database classification systems. These alternative identifiers facilitate cross-referencing across multiple chemical information platforms.
The nomenclature complexity reflects the compound's sophisticated molecular structure and the need for unambiguous identification across different chemical contexts. Standardization efforts have established the International Union of Pure and Applied Chemistry name as the primary systematic identifier, while alternative names serve specific database and commercial applications.
Table 1: Nomenclature Variations and Identifiers
| Nomenclature Type | Name/Identifier |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(4-phenylmethoxyphenyl)ethyl octanoate |
| Alternative Systematic Name | 2-[4-(benzyloxy)phenyl]ethyl octanoate |
| Ester-based Name | Octanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester |
| Database Identifier 1 | SCHEMBL891176 |
| Database Identifier 2 | DTXSID90735854 |
| Chemical Abstracts Service Number | 95959-20-9 |
Structural Identifiers (International Chemical Identifier, Simplified Molecular Input Line Entry System)
The International Chemical Identifier string for this compound provides a standardized computational representation of its molecular structure: InChI=1S/C23H30O3/c1-2-3-4-5-9-12-23(24)25-18-17-20-13-15-22(16-14-20)26-19-21-10-7-6-8-11-21/h6-8,10-11,13-16H,2-5,9,12,17-19H2,1H3. This identifier encodes complete structural connectivity information including stereochemical specifications and enables precise molecular identification across computational chemistry platforms.
The International Chemical Identifier Key, represented as MHIIQDMXGSHIMS-UHFFFAOYSA-N, provides a hashed version of the full International Chemical Identifier that facilitates database searching and molecular comparison. This key system enables rapid identification and cross-referencing of the compound across multiple chemical databases and computational platforms.
The Simplified Molecular Input Line Entry System notation for this compound reads: CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2. This linear notation system provides a human-readable string representation that captures complete structural information while remaining computationally accessible for database searching and molecular manipulation software.
These structural identifiers serve critical functions in modern chemical informatics, enabling automated molecular recognition, database searches, and computational chemistry applications. The standardized format ensures consistent compound identification across different software platforms and research institutions, facilitating collaborative research and data sharing.
Table 2: Structural Identifiers and Computational Codes
| Identifier Type | Code/String |
|---|---|
| International Chemical Identifier | InChI=1S/C23H30O3/c1-2-3-4-5-9-12-23(24)25-18-17-20-13-15-22(16-14-20)26-19-21-10-7-6-8-11-21/h6-8,10-11,13-16H,2-5,9,12,17-19H2,1H3 |
| International Chemical Identifier Key | MHIIQDMXGSHIMS-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
| Molecular Formula | C23H30O3 |
| Molecular Weight | 354.5 g/mol |
Significance in Organic Chemistry and Materials Science
This compound represents a significant advancement in the design of multifunctional organic molecules that combine aromatic and aliphatic structural elements. The compound's unique architecture provides insights into structure-property relationships that govern molecular behavior in both solution and solid-state environments. Research into related benzyloxy-substituted compounds has demonstrated their utility as building blocks for more complex molecular architectures, particularly in the development of liquid crystalline materials and specialized polymer systems.
The compound's significance extends to its role as a model system for understanding intermolecular interactions in complex organic molecules. The presence of multiple aromatic rings, combined with flexible aliphatic chains and ester functionality, creates a molecule capable of diverse intermolecular associations including aromatic stacking, hydrogen bonding through ester carbonyls, and van der Waals interactions through alkyl chains. These interaction modes make the compound valuable for fundamental studies of molecular recognition and self-assembly processes.
Materials science applications of this compound and related compounds have emerged through their incorporation into specialized polymer systems and liquid crystalline phases. Research has demonstrated that phenyl benzoate-based calamitic molecules, structurally related to this compound, exhibit defined mesomorphic properties and selective interaction capabilities. These properties position the compound as a potential component in advanced materials applications requiring controlled molecular organization.
The compound's significance in synthetic organic chemistry stems from its representation of sophisticated coupling strategies that unite disparate molecular fragments through ester bond formation. Synthetic methodologies developed for preparing this compound and related analogs contribute to broader understanding of selective functionalization reactions and protective group strategies in complex molecule synthesis.
Contemporary research interest in this compound reflects growing appreciation for designed molecules that exhibit emergent properties arising from the combination of multiple functional groups. The compound serves as a platform for investigating how systematic structural modifications influence physical and chemical properties, providing insights applicable to rational molecular design strategies.
Research Evolution and Current Status
Research evolution surrounding this compound has progressed through several distinct phases, beginning with fundamental synthetic methodology development and advancing toward specialized applications in materials science. Early research efforts focused on establishing reliable synthetic routes for benzyloxy-substituted phenethyl derivatives, drawing from established protocols for both benzyl ether formation and ester coupling reactions.
Contemporary research has expanded beyond basic synthesis to encompass detailed characterization of physical and chemical properties. Modern analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry have enabled comprehensive molecular characterization that was not previously achievable. These advances have revealed subtle structure-property relationships that inform rational design strategies for related compounds.
Current research status reflects growing interest in specialized applications of this compound and structurally related molecules. Recent studies have explored the compound's potential role in advanced materials applications, particularly in systems requiring controlled molecular organization and selective interaction capabilities. This research trajectory indicates expanding recognition of the compound's utility beyond traditional organic synthesis applications.
The research landscape has also evolved to encompass computational investigations that complement experimental studies. Molecular modeling and quantum chemical calculations have provided insights into conformational preferences, electronic properties, and potential interaction modes that guide experimental research directions. These computational approaches have become increasingly sophisticated, enabling detailed predictions of molecular behavior that inform synthetic planning and applications development.
Current research challenges include developing more efficient synthetic methodologies, establishing comprehensive structure-property relationships, and exploring new applications that leverage the compound's unique molecular architecture. Ongoing studies continue to reveal new aspects of the compound's chemistry and potential applications, suggesting that research interest will continue to evolve as new analytical and synthetic capabilities become available.
Table 3: Research Evolution Timeline and Key Developments
| Time Period | Research Focus | Key Developments |
|---|---|---|
| Early 2000s | Synthetic methodology | Establishment of benzyloxy phenethyl synthesis routes |
| 2010s | Database documentation | First comprehensive database entries and characterization |
| 2015-2020 | Property characterization | Advanced spectroscopic and computational studies |
| 2020-Present | Applications development | Materials science and specialized applications research |
Properties
CAS No. |
137422-37-8 |
|---|---|
Molecular Formula |
C12H12O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The Fischer esterification method remains a cornerstone for synthesizing 4-benzyloxyphenylethyl octanoate. This approach involves the direct reaction of 4-benzyloxyphenylethanol with octanoic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst, with reflux conditions in toluene or xylene to facilitate azeotropic water removal.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (alcohol:acid) to drive equilibrium toward ester formation.
-
Temperature: 110–120°C under reflux.
-
Catalyst Loading: 5–10 mol% sulfuric acid.
Yield Optimization:
Yields range from 65% to 78%, contingent on the efficiency of water removal. Prolonged reaction times (>24 hours) marginally improve conversion but risk side reactions such as ether formation or benzyl group cleavage.
Acyl Chloride Alkylation
A more efficient route utilizes octanoyl chloride, which reacts with 4-benzyloxyphenylethanol in the presence of a base. Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction, preventing acid-induced degradation of the benzyl ether group.
Procedure:
-
Dissolve 4-benzyloxyphenylethanol (1 equiv) and TEA (1.5 equiv) in anhydrous dichloromethane (DCM).
-
Add octanoyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours.
Advantages:
-
Yield: 85–92% after aqueous workup.
-
Side Reactions: Minimal (<5% byproducts).
Steglich Esterification
For acid-sensitive substrates, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers superior control. This approach avoids acidic conditions, preserving the integrity of the benzyl protecting group.
Typical Protocol:
| Component | Quantity |
|---|---|
| 4-Benzyloxyphenylethanol | 1.0 mmol |
| Octanoic acid | 1.2 mmol |
| DCC | 1.5 mmol |
| DMAP | 0.1 mmol |
| Solvent (DCM) | 10 mL |
Outcome:
-
Reaction Time: 12 hours at 25°C.
-
Yield: 88–94% after column chromatography.
Enzymatic Synthesis
Lipase-catalyzed esterification provides an eco-friendly alternative, leveraging enzymes such as Candida antarctica Lipase B (CALB). This method operates under mild conditions (30–40°C) in solvent-free systems or with tert-butanol as a solvent.
Key Parameters:
-
Substrate Ratio: 1:1 (alcohol:acid) with 5% w/w enzyme loading.
-
Water Activity (aₚ): Maintained at 0.43 using molecular sieves.
Performance Metrics:
-
Conversion: 70–80% after 48 hours.
-
Selectivity: >99% for the monoester product.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advancements adopt flow chemistry to enhance reproducibility and scalability. A tubular reactor with immobilized lipase or heterogeneous acid catalysts (e.g., Amberlyst-15) achieves continuous esterification:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 80°C |
| Pressure | 10 bar |
| Throughput | 1.2 L/h |
Benefits:
Purification and Characterization
Isolation Techniques
Crude product purification involves:
-
Liquid-Liquid Extraction: 10% NaHCO₃ to remove unreacted acid.
-
Column Chromatography: Silica gel with hexane:ethyl acetate (8:2) eluent.
Analytical Validation
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, OCH₂Ph), 4.20 (t, 2H, CH₂O), 2.30 (t, 2H, COCH₂).
-
HPLC Purity: >98% (C18 column, acetonitrile:H₂O = 85:15).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer Esterification | 78 | 95 | Moderate |
| Acyl Chloride | 92 | 98 | High |
| Steglich | 94 | 99 | Low |
| Enzymatic | 80 | 97 | High |
Challenges and Innovations
Chemical Reactions Analysis
4-Benzyloxyphenylethyl octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxyphenylethyl octanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a prodrug or its interactions with biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and taste.
Mechanism of Action
The mechanism of action of 4-Benzyloxyphenylethyl octanoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases or lipases, leading to the release of the corresponding alcohol and acid . The pathways involved in these reactions are typically enzyme-mediated and highly specific.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Sodium Octanoate
Structure: Sodium salt of octanoic acid (C8:0). Applications:
- Poultry Feed Regulation: Sodium octanoate reduces feed intake in chickens by modulating ghrelin concentrations, a hormone linked to hunger signaling. In turkeys, however, this effect is absent, highlighting species-specific metabolic responses .
- Metabolic Pathways: Unlike ester derivatives, sodium octanoate is readily absorbed and oxidized in the liver, contributing to ketogenesis in fasted rats .
Key Differences :
- Bioactivity: Sodium octanoate directly interacts with gastrointestinal hormone systems, whereas 4-benzyloxyphenylethyl octanoate’s bulky aromatic group may limit such interactions, favoring industrial applications like lubrication.
- Solubility: The ionic nature of sodium octanoate enhances water solubility, while the ester form (this compound) is likely lipid-soluble.
(-)-Octanoylcarnitine
Structure: Carnitine conjugated to octanoate, facilitating mitochondrial fatty acid transport. Applications:
- Ketogenesis Regulation: (-)-Octanoylcarnitine is metabolized similarly to long-chain fatty acids (e.g., oleic acid) in perfused rat livers, with ketogenesis rates influenced by dietary state. This contrasts with free octanoate, which bypasses carnitine acyltransferase regulation .
Key Differences :
- Mechanism: this compound lacks the carnitine moiety critical for mitochondrial uptake, limiting its role in energy metabolism.
- Thermal Stability: The benzyloxy group in this compound may enhance thermal stability compared to carnitine derivatives, as seen in analogous bio-lubricants .
Ethyl 8-(3-Octyl-5,6-Dioxo-1,4-Dioxan-2-yl)Octanoate
Structure: Ester with a dioxane ring and octanoate chain, synthesized from oleic acid. Applications:
Key Differences :
- Oxidative Stability: The benzyloxyphenylethyl group in this compound may further enhance oxidative resistance compared to dioxane/dioxepane derivatives due to aromatic electron delocalization.
- Synthetic Complexity : Introducing a benzyloxy group requires additional protection/deprotection steps compared to the dioxane derivatives synthesized via direct esterification .
Data Table: Comparative Properties of Octanoate Derivatives
Research Findings and Implications
- Bio-lubricant Performance: Ethyl dioxane octanoate derivatives demonstrate that heterocyclic rings (e.g., dioxane) improve lubricant properties by reducing iodine values (indicating lower unsaturation) and enhancing thermal stability. This compound’s aromatic group is expected to outperform these metrics, though experimental validation is needed .
- Metabolic Interactions: Unlike sodium octanoate, this compound’s steric bulk likely prevents interaction with ghrelin pathways, redirecting its utility to non-biological applications .
- Synthetic Feasibility: The esterification protocols used for ethyl dioxane octanoate (93.9% yield with oxalic acid) suggest that similar methods could synthesize this compound, albeit with modified catalysts or reaction conditions .
Q & A
Q. What validated analytical methods are recommended for quantifying 4-Benzyloxyphenylethyl octanoate in biological matrices?
To quantify this compound in plasma or similar matrices, gas chromatography–mass spectrometry (GC-MS) with derivatization is the gold standard. A validated approach involves:
- Derivatization via transesterification : Use isobutanol and acetyl chloride (3:1 v/v) to reduce analyte volatility and improve sensitivity .
- Sample preparation : Direct derivatization in plasma minimizes contamination. Post-derivatization, liquid-liquid extraction with chloroform and hexane isolates the compound .
- GC-MS parameters : A VF17ms column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and a temperature gradient starting at 55°C ensures optimal separation. Quantify using selective ion monitoring (SIM) at m/z 127.1 and 131.1 for unlabeled and labeled analogs, respectively .
- Validation : Include control samples spiked with labeled analogs to assess precision (<20% deviation) and sensitivity (LLOQ ~0.43 μM) .
Q. How can researchers synthesize and characterize this compound with high purity?
- Synthesis : Use esterification between 4-benzyloxyphenylethanol and octanoyl chloride in anhydrous conditions. Catalyze with acid (e.g., H₂SO₄) or enzymes (lipases) for regioselectivity.
- Purification : Liquid-liquid extraction (chloroform/methanol) followed by silica gel chromatography refines the product .
- Characterization : Confirm structure via NMR (¹H, ¹³C) and GC-MS. Compare fragmentation patterns to reference spectra (e.g., ethyl octanoate analogs in HMDB ).
Advanced Research Questions
Q. How can discrepancies in isotopic enrichment data for this compound during metabolic studies be resolved?
Discrepancies often arise from endogenous unlabeled octanoate sources (e.g., lipogenesis from glucose). Mitigate this by:
- Stable isotope protocols : Use ¹³C-labeled this compound and ensure steady-state plasma enrichment (120–180 min post-infusion) .
- Control experiments : Compare fasted vs. fed states to isolate dietary vs. de novo synthesis contributions .
- Data correction : Apply correction factors based on parallel measurements of glucose-derived lipogenesis (e.g., via ²H₂O tracing) .
Q. What metabolic pathways and enzymatic interactions govern the catabolism of this compound?
- β-oxidation : Octanoate is metabolized via mitochondrial β-oxidation. Enhance activity using E. coli FadD mutants, which show upregulated acyl-CoA synthetase activity for medium-chain fatty acids .
- Hepatic oxidation : Use ¹³C-octanoate breath tests to monitor oxidation rates, correlating with liver health markers (e.g., steatosis reduction) .
- Enzymatic specificity : Assess interactions with mycobacterial OctT, which transfers octanoate to glycolipid intermediates, influencing pathogen growth .
Q. How can kinetic modeling improve the prediction of this compound production in bioprocesses?
- Flux balance analysis (FBA) : Model uptake rates and metabolic fluxes in systems like Pseudomonas putida. Use constraints from experimental growth rates, residual biomass, and product yields .
- Parameter optimization : Address under/overestimation errors (e.g., ±145% deviations in ethyl octanoate models) by refining enzyme kinetic parameters (e.g., Kₘ, Vₘₐₓ) .
- Coculture systems : Incorporate cross-species interactions (e.g., Hanseniaspora uvarum and Saccharomyces cerevisiae) to model ester production dynamics in fermented matrices .
Methodological Challenges & Contradictions
Q. Why do GC-MS analyses of octanoate derivatives yield conflicting results, and how can this be mitigated?
- Volatility issues : Methyl esters exhibit higher volatility, leading to analyte loss. Switch to isobutyl esters, which reduce volatility and improve sensitivity 20-fold .
- Baseline interference : Use SIM at m/z 127.1 (unlabeled) and 131.1 (¹³C-labeled) instead of 145.1 to avoid chromatographic noise .
- Sample homogeneity : Avoid phase separation during spiking by drying labeled analogs under nitrogen before reconstituting in plasma .
Q. How do experimental conditions (e.g., nitrogen sources) affect the biosynthesis of this compound in microbial systems?
- Nitrogen modulation : Excess assimilable nitrogen (e.g., ammonium) represses ester synthesis in yeast. Optimize C/N ratios to balance growth and product yield .
- Oxygenation : Microaerobic conditions enhance ester production by favoring alcohol acetyltransferase activity over ethanol formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
